Isovaleraldehyde 2,4-Dinitrophenylhydrazone
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Overview
Description
Isovaleraldehyde 2,4-Dinitrophenylhydrazone is a chemical compound with the molecular formula C11H14N4O4. It is a derivative of isovaleraldehyde and 2,4-dinitrophenylhydrazine. This compound is often used in analytical chemistry for the detection and quantification of aldehydes and ketones due to its ability to form stable hydrazones.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isovaleraldehyde 2,4-Dinitrophenylhydrazone is typically synthesized through a condensation reaction between isovaleraldehyde and 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as a catalyst. The reaction mixture is usually heated to facilitate the formation of the hydrazone derivative .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The reaction is conducted in large reactors with precise control over temperature, pH, and reaction time. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Isovaleraldehyde 2,4-Dinitrophenylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent aldehyde or to other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Parent aldehyde or alcohols.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
Isovaleraldehyde 2,4-Dinitrophenylhydrazone has several applications in scientific research:
Analytical Chemistry: Used for the detection and quantification of aldehydes and ketones in various samples.
Environmental Monitoring: Employed in air quality monitoring to detect volatile organic compounds (VOCs).
Biological Studies: Utilized in studies involving enzyme-catalyzed reactions where aldehydes are intermediates or products.
Industrial Applications: Used in the synthesis of other chemical compounds and as a standard in quality control processes
Mechanism of Action
The mechanism of action of Isovaleraldehyde 2,4-Dinitrophenylhydrazone involves the formation of a hydrazone linkage between the aldehyde group of isovaleraldehyde and the hydrazine group of 2,4-dinitrophenylhydrazine. This reaction is facilitated by the acidic medium, which protonates the carbonyl group, making it more electrophilic and thus more reactive towards nucleophilic attack by the hydrazine .
Comparison with Similar Compounds
Similar Compounds
- Acetaldehyde 2,4-Dinitrophenylhydrazone
- Benzaldehyde 2,4-Dinitrophenylhydrazone
- Formaldehyde 2,4-Dinitrophenylhydrazone
Uniqueness
Isovaleraldehyde 2,4-Dinitrophenylhydrazone is unique due to its specific structure, which includes a branched alkyl chain. This structural feature can influence its reactivity and the stability of the hydrazone derivative compared to other similar compounds .
Properties
CAS No. |
2256-01-1 |
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Molecular Formula |
C11H14N4O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
N-[(Z)-3-methylbutylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C11H14N4O4/c1-8(2)5-6-12-13-10-4-3-9(14(16)17)7-11(10)15(18)19/h3-4,6-8,13H,5H2,1-2H3/b12-6- |
InChI Key |
MCWYOPWJODIZJK-SDQBBNPISA-N |
SMILES |
CC(C)CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Isomeric SMILES |
CC(C)C/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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